![molecular formula C22H22N4O3 B2957456 3-isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105241-08-4](/img/structure/B2957456.png)
3-isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality 3-isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Bioactive Compounds
Research on novel bioactive 1,2,4-oxadiazole natural product analogs bearing various moieties has shown antitumor activity toward a panel of cell lines in vitro, highlighting the potential of these compounds in cancer research (Maftei et al., 2013).
Exploring 1,3,4-Oxadiazol Derivatives
The reaction of (N‐Isocyanimino)triphenylphosphorane with biacetyl in the presence of aromatic carboxylic acids produces 3‐(5‐aryl‐1,3,4‐oxadiazol‐2‐yl)‐3‐hydroxybutan‐2‐one derivatives, indicating a method for synthesizing oxadiazol derivatives with potential application in medicinal chemistry (Ramazani et al., 2011).
Quinazoline-2,4-dione as a Scaffold for Drug Design
Studies on quinazoline-2,4-dione derivatives have found applications in the design of selective Gly/NMDA and AMPA receptor antagonists, emphasizing the utility of the quinazoline scaffold in developing neurological disorder treatments (Colotta et al., 2004).
Green Synthesis Approaches
Research has focused on green and sustainable chemistry perspectives for synthesizing quinazoline-2,4(1H,3H)-dione derivatives, which are key intermediates in pharmaceutical industries. These approaches aim to develop practical and convenient synthetic methods that are environmentally friendly (Vessally et al., 2017).
Antimalarial Activity
A series of novel hybrid quinazolin-2,4-dione analogs bearing various nitrogen heterocyclic moieties has been synthesized and shown potential as inhibitors against malaria through in silico molecular docking studies. This suggests the compound's relevance in developing new antimalarial drugs (Abdelmonsef et al., 2020).
properties
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)12-26-21(27)17-10-6-7-11-18(17)25(22(26)28)13-19-23-20(24-29-19)16-9-5-4-8-15(16)3/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGNDKNBCOUZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.